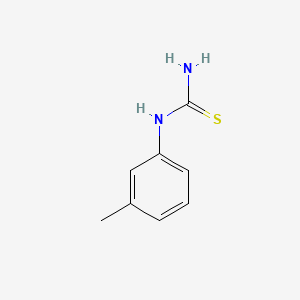

1-(3-Methylphenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODPVHLKQIOIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211150 | |

| Record name | Thiourea, (3-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-40-9 | |

| Record name | (3-Methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 2-thio-1-m-tolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (3-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylphenyl)-2-thiourea

CAS Number: 621-40-9

This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)-2-thiourea, a versatile molecule with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as m-tolylthiourea, is a solid organosulfur compound. Its core structure consists of a thiourea group substituted with a 3-methylphenyl (m-tolyl) moiety. This substitution pattern influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 621-40-9 | [1][2] |

| Molecular Formula | C8H10N2S | [1][2] |

| Molecular Weight | 166.24 g/mol | [2] |

| Melting Point | 120-122 °C | [3][4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in hot water and alcohol. | [5] |

| Elemental Analysis | C: 57.80%, H: 6.06%, N: 16.85%, S: 19.29% | [2] |

Synthesis

The synthesis of this compound can be achieved through the reaction of 3-methylaniline with an isothiocyanate precursor. A general and adaptable experimental protocol is provided below, based on established methods for the synthesis of related thiourea derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 3-acetyl-1-(3-methylphenyl)thiourea.[6]

Materials:

-

3-methylaniline (m-toluidine)

-

Ammonium thiocyanate

-

Acetyl chloride (or another suitable acyl chloride to form the isothiocyanate in situ)

-

Acetone (anhydrous)

-

Hydrochloric acid (dilute)

-

Deionized water

Procedure:

-

Formation of the Isothiocyanate Intermediate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml) is prepared. To this suspension, a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise with stirring. The reaction mixture is then refluxed for 30 minutes to facilitate the formation of acetyl isothiocyanate.

-

Reaction with 3-Methylaniline: After cooling the reaction mixture to room temperature, a solution of 3-methylaniline (0.10 mol) in acetone (10 ml) is added. The mixture is then refluxed for an additional 3 hours.

-

Precipitation and Purification: The reaction mixture is poured into acidified cold water. The resulting precipitate of this compound is collected by vacuum filtration. The crude product is then recrystallized from a suitable solvent, such as acetonitrile or ethanol, to a constant melting point.[6]

-

Characterization: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Data (Predicted and Representative)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the methylphenyl group, a singlet for the methyl protons, and broad singlets for the N-H protons of the thiourea moiety. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=S stretching, and C-N stretching. For a similar compound, 3-acetyl-1-(3-methylphenyl)thiourea, characteristic absorptions were observed at 3163.7 cm⁻¹ (N-H), and 693.3 cm⁻¹ (C=S).[6] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (166.24 m/z). |

Biological Activity and Potential Applications in Drug Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug design and development. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows for diverse interactions with biological targets.

Potential Therapeutic Areas:

-

Anticancer Activity: Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The proposed mechanisms of action include the inhibition of key enzymes and disruption of signaling pathways involved in cell proliferation and survival. The substitution on the phenyl ring is a critical determinant of their anticancer potency.[7]

-

Enzyme Inhibition: Thioureas are known to inhibit various enzymes, with urease being a prominent target.[9] Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria.

-

Antifungal and Antibacterial Activity: Substituted thioureas have shown promise as antifungal and antibacterial agents, suggesting their potential in the development of new antimicrobial drugs.

Diagram 2: Potential Biological Targets of Substituted Thioureas

Caption: Potential biological targets and effects of substituted thioureas.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and the broad range of biological activities exhibited by the thiourea class of molecules. This technical guide summarizes its key properties and provides a foundation for further research and development. The detailed experimental protocol and overview of its potential applications are intended to facilitate its investigation as a lead compound in drug discovery programs. Further studies are warranted to fully elucidate its specific mechanisms of action and to optimize its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. staigent.com [staigent.com]

- 3. This compound: [transworldchemicals.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 1-PHENYL-2-THIOUREA | 103-85-5 [chemicalbook.com]

- 6. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of m-Tolylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolylthiourea, also known as 1-(3-methylphenyl)thiourea, is an aromatic organic compound belonging to the thiourea family. Its structure, featuring a thiourea functional group attached to a toluene ring at the meta position, makes it a molecule of significant interest in medicinal chemistry and drug development. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The physicochemical properties of m-tolylthiourea are fundamental to understanding its behavior in biological systems, guiding its application in synthesis, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of m-tolylthiourea, detailed experimental protocols for their determination, and relevant spectroscopic data for its characterization.

Core Physicochemical Properties

The key physicochemical properties of m-tolylthiourea are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted or extrapolated from related compounds due to a lack of specific experimental determination in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂S | - |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 110-119 °C | [2] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Sparingly soluble in water; Soluble in hot methanol, ethanol, and acetone. | [3][4][5] |

| pKa (Predicted) | ~13.4 (for p-tolylthiourea) | [3] |

| logP (Predicted) | ~2.4 (for p-tolylthiourea) | [3] |

Note: Predicted values for pKa and logP are for the related isomer p-tolylthiourea and should be used as estimations for m-tolylthiourea. Experimental determination is recommended for precise values.

Synthesis and Purification

A common and effective method for the synthesis of m-tolylthiourea involves the reaction of m-toluidine with a thiocyanate salt in the presence of a mineral acid.

Synthesis Protocol

This protocol is adapted from a patented process for producing tolylthioureas.[2]

Materials:

-

m-Toluidine

-

Ammonium thiocyanate

-

Concentrated hydrochloric acid

-

Aprotic organic solvent (e.g., toluene, o-chlorotoluene)

-

Water

Procedure:

-

In a suitable reaction vessel, charge m-toluidine and the aprotic organic solvent.

-

With stirring, add concentrated hydrochloric acid.

-

Heat the mixture to a temperature between 75 °C and 85 °C.

-

Gradually add ammonium thiocyanate to the heated mixture.

-

Maintain the reaction at 75-85 °C for approximately 20 hours.

-

After the reaction is complete, cool the mixture and separate the resulting crystalline product by filtration.

-

Wash the collected crystals with water to remove any remaining salts.

-

Dry the purified m-tolylthiourea product.

Caption: Workflow for the synthesis of m-tolylthiourea.

Recrystallization for Purification

To obtain high-purity m-tolylthiourea suitable for research and pharmaceutical applications, recrystallization is a crucial step.

Procedure:

-

Dissolve the crude m-tolylthiourea in a minimum amount of a hot solvent, such as ethanol or an acetone-hexane mixture.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

As the solution cools, the solubility of m-tolylthiourea will decrease, leading to the formation of pure crystals.

-

To maximize the yield, the flask can be placed in an ice bath to further promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Experimental Protocols for Physicochemical Properties

Melting Point Determination

The melting point is a key indicator of a compound's purity.

Procedure:

-

Finely powder a small amount of the dry, purified m-tolylthiourea.

-

Pack a small amount of the powder into a capillary tube, ensuring a column height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Observe the sample and note the approximate melting temperature.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow melting range (1-2 °C) is indicative of a pure compound.

Solubility Determination (Qualitative and Quantitative)

Qualitative Solubility:

-

Place approximately 10 mg of m-tolylthiourea into separate test tubes.

-

Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) to each tube.

-

Agitate the tubes at room temperature and observe if the solid dissolves.

-

If the solid does not dissolve at room temperature, gently heat the test tube and observe for any changes in solubility.

Quantitative Solubility (Gravimetric Method):

-

Prepare a saturated solution of m-tolylthiourea in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately weigh a specific volume of the clear, saturated solution.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other desired units.

pKa Determination (Potentiometric Titration)

As a weak acid/base, the pKa of m-tolylthiourea can be determined by potentiometric titration.

Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of m-tolylthiourea in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. For a weak base, the pKa is the pH at the half-equivalence point. The equivalence point can be identified as the point of steepest inflection in the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Procedure:

-

Prepare a stock solution of m-tolylthiourea in either n-octanol or water.

-

In a separatory funnel, add a known volume of n-octanol and a known volume of water (pre-saturated with each other).

-

Add a known amount of the m-tolylthiourea stock solution to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of m-tolylthiourea in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Caption: Logical relationship of synthesis to property determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of m-tolylthiourea.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the different types of protons and their neighboring environments in the molecule.

-

Aromatic Protons (Ar-H): The protons on the tolyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the meta-substitution, a complex splitting pattern of multiplets is anticipated.

-

Amine Protons (-NH and -NH₂): The protons of the thiourea group will likely appear as broad singlets. Their chemical shifts can be variable and are dependent on the solvent, concentration, and temperature.

-

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring will appear as a sharp singlet, typically in the region of δ 2.3 ppm.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

-

Thione Carbon (C=S): The carbon of the thiocarbonyl group is expected to have a chemical shift in the downfield region, typically around δ 180-185 ppm.

-

Aromatic Carbons: The six carbons of the tolyl ring will show signals in the aromatic region (δ 120-140 ppm). The carbon attached to the nitrogen (C-N) and the carbon bearing the methyl group (C-CH₃) will have distinct chemical shifts from the other aromatic carbons.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region, typically around δ 20-25 ppm.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups in the thiourea moiety are expected to appear as one or more bands in the region of 3100-3400 cm⁻¹.

-

C-H Stretching: The aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=S Stretching: The characteristic thiocarbonyl (C=S) stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹. This band can sometimes be coupled with other vibrations.

-

C-N Stretching: The C-N stretching vibrations will likely be observed in the 1300-1400 cm⁻¹ region.

-

Aromatic C=C Bending: The out-of-plane bending vibrations for the meta-substituted aromatic ring will appear in the fingerprint region (below 900 cm⁻¹).

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic thioureas typically exhibit strong absorption bands in the UV region. For m-tolylthiourea, one would expect to see characteristic absorption maxima related to the π → π* transitions of the aromatic ring and the n → π* and π → π* transitions of the thiocarbonyl group. The exact position of these maxima will be influenced by the solvent used. For thiourea itself, absorption maxima are observed at 196 nm and 236 nm.[6] It is expected that the tolyl substitution will cause a bathochromic (red) shift of these absorptions.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of m-tolylthiourea, along with comprehensive experimental protocols for their determination. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. Accurate characterization of these fundamental properties is a critical first step in the rational design and development of new therapeutic agents based on the m-tolylthiourea scaffold. Further experimental investigation to fill the existing data gaps for this compound is highly encouraged.

References

- 1. 1-(m-Tolyl)thiourea | CymitQuimica [cymitquimica.com]

- 2. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

- 3. p-Tolylthiourea|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Methylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document details the experimental protocol for its preparation, along with a summary of its key physicochemical and spectroscopic properties.

Introduction

Thiourea derivatives are a significant class of organic compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the N-C=S backbone allows for diverse structural modifications, making them versatile scaffolds in drug discovery. This compound, also known as m-tolylthiourea, is a member of this family and serves as a valuable building block for the synthesis of more complex molecules and as a subject of study for its own potential bioactivities. This guide outlines a common and effective method for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-methylaniline (m-toluidine) with a thiocyanate salt in the presence of an acid. This method is a straightforward and widely used approach for the preparation of aryl thioureas.

Reaction Scheme

The overall reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of tolylthiourea derivatives.[1]

Materials:

-

3-Methylaniline (m-toluidine)

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylaniline (1 equivalent) and ethanol.

-

Slowly add concentrated hydrochloric acid (1 equivalent) to the stirring mixture.

-

Add ammonium thiocyanate (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized compound should be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂S | [2][3] |

| Molecular Weight | 166.24 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 120-122 °C | [2][4] |

| CAS Number | 621-40-9 | [2][5] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected characteristic signals based on its structure and data from closely related analogs are summarized below.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed in the following table.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400-3100 | N-H stretching | Strong, Broad |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 2950-2850 | Aliphatic C-H stretching (CH₃) | Medium |

| ~1600 | N-H bending | Medium |

| 1550-1450 | Aromatic C=C stretching | Medium-Strong |

| ~1350 | C-N stretching | Strong |

| ~1100 | C=S stretching (thiocarbonyl) | Medium-Strong |

| 800-700 | Aromatic C-H out-of-plane bending | Strong |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The expected chemical shifts (δ) in the proton NMR spectrum are outlined below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-8.5 | Singlet (broad) | 1H | N-H (Ar-NH) |

| ~7.5-7.0 | Multiplet | 4H | Aromatic H |

| ~7.0-6.0 | Singlet (broad) | 2H | NH ₂ |

| ~2.3 | Singlet | 3H | Ar-CH ₃ |

¹³C NMR Spectroscopy

The expected chemical shifts (δ) in the carbon-13 NMR spectrum are as follows.

| Chemical Shift (ppm) | Assignment |

| ~180 | C =S (thiocarbonyl) |

| ~140-120 | Aromatic C |

| ~21 | Ar-C H₃ |

3.2.3. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 107 | [M - SCN + H]⁺ or [CH₃-C₆H₄-NH₂]⁺ (m-toluidine) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 59 | [SCN + H]⁺ or [CH₃NS]⁺ |

Applications and Significance

This compound and its derivatives are of interest to researchers in drug development due to the diverse biological activities associated with the thiourea scaffold. They are often used as intermediates in the synthesis of heterocyclic compounds with potential therapeutic applications. Furthermore, the ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes these compounds relevant in the fields of supramolecular chemistry and materials science.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its expected characterization data. The straightforward synthesis and the versatile chemical nature of this compound make it an important molecule for further research and development in various scientific disciplines. The data presented here should serve as a valuable resource for scientists working with this and related thiourea derivatives.

References

- 1. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: [transworldchemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3-Methylphenyl)-2-thiourea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(3-Methylphenyl)-2-thiourea. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related thiourea derivatives to infer its likely biological activities and molecular pathways. The primary focus is on its potential as an anticancer agent, specifically its role in inducing apoptosis and modulating inflammatory signaling, as well as its potential for enzyme inhibition. This guide includes a compilation of quantitative data from analogous compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.

Introduction

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The biological effects of these molecules are highly dependent on the nature of the substituents on the thiourea core. This compound, also known as m-tolyl thiourea, belongs to this versatile family. Its structure suggests potential for various biological interactions. This guide will explore the probable mechanisms of action of this compound based on the activities of its close structural analogs.

Putative Anticancer Mechanism of Action

Based on studies of structurally similar phenylthiourea derivatives, the primary anticancer mechanism of this compound is likely centered on the induction of apoptosis and the modulation of inflammatory pathways.

Induction of Apoptosis

Thiourea derivatives have been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells. The proposed apoptotic pathway for thiourea derivatives often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases.

A proposed signaling pathway for thiourea derivative-induced apoptosis is illustrated below.

Caption: Proposed intrinsic apoptotic pathway induced by thiourea derivatives.

Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in tumor progression. Some thiourea derivatives have been found to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1] IL-6 is known to promote cancer cell proliferation, survival, and angiogenesis. The inhibition of IL-6 secretion by this compound could therefore contribute to its anticancer effects.

Caption: Proposed mechanism of IL-6 secretion inhibition by this compound.

Potential for Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes. The structural features of this compound suggest it may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

Quantitative Data from Structurally Related Compounds

The following tables summarize the cytotoxic and enzyme inhibitory activities of thiourea derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Derivatives against various Cancer Cell Lines.[1]

| Compound | Cell Line | IC₅₀ (µM) |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 |

| SW620 (Colon) | 1.5 | |

| K562 (Leukemia) | 6.3 | |

| 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | >50 |

| SW620 (Colon) | 10.2 | |

| K562 (Leukemia) | 14.2 | |

| 1-(4-Bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 13.1 |

| SW620 (Colon) | 7.9 | |

| K562 (Leukemia) | 11.5 |

Table 2: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives.

| Compound | Enzyme | IC₅₀ (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | [2] |

| BChE | 60 | [2] | |

| 1-phenyl-3-(1,1-dibutyl)thiourea | AChE | 58 | [2] |

| BChE | 63 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with an isothiocyanate precursor.

Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

-

Dissolve 3-methylaniline (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

-

In a separate flask, dissolve a thiocyanate source, such as ammonium thiocyanate or benzoyl isothiocyanate (1-1.2 equivalents), in the same solvent.

-

Add the thiocyanate solution dropwise to the aniline solution with stirring at room temperature or under reflux, depending on the reactivity of the isothiocyanate precursor.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells and treat with this compound at its IC₅₀ concentration for a specified time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[3]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]

-

Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Analyze the cells by flow cytometry.[5]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of cholinesterases.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound (this compound) at various concentrations in a 96-well plate.

-

Add the enzyme (AChE or BChE) to the wells and incubate for a short period.

-

Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE).

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

IL-6 Quantification (ELISA)

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of IL-6 secreted by cells.

Protocol:

-

Culture cancer cells and treat them with this compound at various concentrations for 24 or 48 hours.

-

Collect the cell culture supernatant.

-

Perform the IL-6 ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).

-

Briefly, coat a 96-well plate with an anti-human IL-6 capture antibody.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-HRP and then a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the concentration of IL-6 in the samples based on the standard curve.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet abundant, the data from structurally related compounds strongly suggest its potential as a bioactive molecule, particularly in the context of cancer therapy. The likely mechanisms involve the induction of apoptosis via mitochondrial stress and caspase activation, as well as the inhibition of pro-inflammatory cytokine secretion. Furthermore, its structure warrants investigation into its enzyme inhibitory properties.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound.

-

Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular targets of the compound.

-

Signaling Pathway Analysis: Performing detailed studies, including western blotting and gene expression analysis, to elucidate the precise signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to optimize the biological activity and pharmacokinetic properties of this class of compounds.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives. The provided protocols and conceptual frameworks are intended to facilitate further investigation into this promising area of medicinal chemistry.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-ETHOXYCARBONYLPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V Staining Protocol [bdbiosciences.com]

- 5. static.igem.org [static.igem.org]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Multifaceted Biological Activities of Substituted Phenylthiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylthiourea derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their relative ease of synthesis and the tunable nature of their physicochemical properties through targeted substitutions have made them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Anticancer Activity

Substituted phenylthiourea derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

Signaling Pathways and Mechanism of Action

A primary mechanism of the anticancer activity of certain phenylthiourea derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] Inhibition of these receptors blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal for cell growth and survival.[1] Some derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] For instance, certain 3-(trifluoromethyl)phenylthiourea analogs have been shown to induce late apoptosis in colon cancer and leukemia cell lines.[3] Furthermore, some derivatives can inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells, potentially mitigating tumor-promoting inflammation.[3]

Figure 1. Inhibition of EGFR/HER-2 Signaling by Phenylthiourea Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of substituted phenylthiourea derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylthiourea-based pyrazole (Hybrid 5) | HCT-116 (Colon) | 2.29 ± 0.46 | [4] |

| Phenylthiourea-based pyrazole (Hybrid 8) | HCT-116 (Colon) | 7.36 ± 0.25 | [4] |

| Phenylthiourea-based pyrazole (Hybrid 6) | HCT-116 (Colon) | 9.71 ± 0.34 | [4] |

| 3-(trifluoromethyl)phenylthiourea analog (2) | SW480 (Colon) | 1.5 - 8.9 | [3] |

| 3-(trifluoromethyl)phenylthiourea analog (8) | PC3 (Prostate) | 6.9 ± 1.64 | [3] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Reported as active | [2] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Reported as active | [2] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Reported as active | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

The following protocol is a generalized representation for assessing the in vitro cytotoxicity of substituted phenylthiourea derivatives against cancer cell lines.[4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition

Substituted phenylthioureas are well-documented inhibitors of various enzymes, with tyrosinase and urease being prominent targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the food industry to prevent browning.[5][6] Phenylthiourea and its derivatives act as potent inhibitors of tyrosinase.[5][7][8] The mechanism of inhibition is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate (e.g., L-DOPA) from binding.[5][9][10]

Figure 2. Phenylthiourea Inhibition of the Melanin Synthesis Pathway.

Quantitative Data: Tyrosinase Inhibition

| Compound | Type of Inhibition | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| Phenylthiourea (PTU) | Competitive | 0.21 ± 0.09 | - | [5][7][9][10] |

| N-hydroxy-N'-phenylthiourea analogue 1 | - | - | ~0.29 | [8] |

| Phenylthiourea derivative 3c | Allosteric (PvdP tyrosinase) | - | 0.57 ± 0.05 | [11] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a common method for measuring the tyrosinase inhibitory activity of substituted phenylthiourea derivatives using L-DOPA as a substrate.[1]

-

Reagent Preparation: Prepare a potassium phosphate buffer (pH 6.8), a solution of mushroom tyrosinase in the buffer, a solution of L-DOPA in the buffer, and solutions of the test compounds at various concentrations.

-

Assay Setup: In a 96-well plate, add the substrate solution (buffer and L-DOPA) to each well.

-

Inhibitor Addition: Add the test compound solutions to the respective wells. A control well should contain the buffer instead of the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the tyrosinase solution to all wells.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

-

Absorbance Measurement: Measure the absorbance at a wavelength between 475-492 nm to quantify the formation of dopachrome.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiourea derivatives, as analogues of the substrate urea, have been reported as potential urease inhibitors.[12][13]

Quantitative Data: Urease Inhibition

| Compound Class | Key Finding | IC₅₀ (µM) | Reference |

| Thiourea derivatives of dipeptides | Analogue 23 was ~10-fold more potent than the standard. | 2.0 | [13] |

| Spiro-pyrimidinethiones | Five out of thirteen synthesized compounds showed inhibitory activity. | - | [14] |

Antimicrobial Activity

Substituted phenylthiourea derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[15][16][17] The presence of both sulfur and nitrogen atoms in their structure is considered crucial for their biological activity.[15][16]

General Synthesis and Screening Workflow

The development of new antimicrobial phenylthiourea derivatives generally follows a structured workflow, from synthesis to biological evaluation.

Figure 3. General Workflow for Antimicrobial Phenylthiourea Drug Discovery.

Quantitative Data: Antimicrobial Activity

Quantitative data for antimicrobial activity is often presented as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.

| Compound Class | Organism(s) | Activity | Reference |

| Substituted Phenylthioureas | Various microbes | Comparable or greater activity than standard drugs | [15][16] |

| Phenylenedithiourea derivatives | Fungi | Strong antifungal activity, comparable to ketoconazole | [17] |

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | MIC = 2 µg/mL | [18] |

Experimental Protocol: Synthesis of Substituted Phenylthiourea

A general method for the synthesis of substituted phenylthioureas involves the reaction of an appropriately substituted aniline with ammonium thiocyanate.[15][16]

-

Aniline Hydrochloride Formation: Dissolve the substituted aniline (0.1 mole) in a mixture of hydrochloric acid (9 mL) and water (25 mL). Heat the solution at 60-70°C for approximately 1 hour.

-

Reaction with Ammonium Thiocyanate: Cool the mixture and slowly add ammonium thiocyanate (0.1 mole).

-

Reflux: Reflux the resulting solution for about 4 hours.

-

Precipitation: Add water (20 mL) to the solution while stirring continuously to induce the formation of crystals.

-

Isolation and Purification: Filter the solid product, dry it, and purify it further by recrystallization if necessary.

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and pour it into sterile Petri plates.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Application of Compounds: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface. A disc with the solvent can be used as a negative control, and a disc with a standard antibiotic/antifungal as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Conclusion

Substituted phenylthiourea derivatives represent a rich source of biologically active molecules with significant potential in drug discovery. Their demonstrated efficacy as anticancer, enzyme inhibitory, and antimicrobial agents warrants further investigation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of new and more potent therapeutic agents based on this versatile chemical scaffold. Future work should focus on elucidating detailed mechanisms of action, optimizing lead compounds through structure-activity relationship studies, and advancing promising candidates into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. jppres.com [jppres.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-(3-Methylphenyl)-2-thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylphenyl)-2-thiourea belongs to the versatile class of thiourea derivatives, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. While direct therapeutic applications of this compound are not yet established, extensive research on structurally related analogues provides a strong basis for predicting its potential therapeutic targets. This technical guide consolidates the existing knowledge on thiourea derivatives to elucidate the probable mechanisms of action and therapeutic avenues for this compound. The primary focus of this document is on its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. All quantitative data from relevant studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for drug development professionals.

Introduction

Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two amine groups. This structural motif allows for diverse chemical modifications, leading to a wide array of pharmacological properties.[1] Research has demonstrated that these compounds can interact with various biological targets, modulating cellular pathways and exhibiting therapeutic effects.[1][2] This guide specifically explores the potential of this compound by extrapolating data from closely related analogues, providing a predictive framework for its therapeutic applications.

Potential Therapeutic Targets

The biological activity of thiourea derivatives is largely attributed to their ability to interact with various enzymes and cellular pathways. The primary potential therapeutic targets for this compound are detailed below.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of thiourea derivatives against a range of cancer cell lines.[2][3] The proposed mechanisms of action are multifaceted and often involve the induction of apoptosis and inhibition of key signaling pathways.

Certain thiourea derivatives have been shown to inhibit the activity of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[4] Inhibition of EGFR can block downstream signaling pathways responsible for cell proliferation and survival.

Thiourea derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and production of reactive oxygen species (ROS).[5]

Derivatives of thiourea have also been reported to target other critical proteins in cancer progression, including K-Ras and NF-κB.[5][6]

Quantitative Data on Anticancer Activity of Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [2] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [2] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung cancer) | 0.2 | [7] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | 1.11 | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (liver cancer) | 1.74 | [4] |

Enzyme Inhibition

Thiourea derivatives are known to be effective inhibitors of various enzymes, suggesting their potential use in treating a range of diseases.

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Thiourea derivatives have demonstrated potent inhibitory activity against this enzyme.

Quantitative Data on Urease Inhibition

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid (4i) | Jack Bean Urease | 0.0019 | 0.0003 | Non-competitive | [8] |

| Bis-acyl-thiourea (UP-1) | Urease | 1.55 | - | - | [9] |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Certain thiourea derivatives have shown promising activity against these enzymes.[10]

Quantitative Data on Cholinesterase Inhibition

| Compound/Derivative | Target Enzyme | IC50 (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [10] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | [10] |

Thiourea derivatives have also been reported to inhibit other enzymes such as α-amylase, α-glucosidase, and tyrosinase, suggesting their potential in managing diabetes and hyperpigmentation disorders.[11]

Antimicrobial Activity

The thiourea scaffold is present in a number of compounds with potent antimicrobial activity against a variety of bacterial and fungal strains. The mechanism is thought to involve the disruption of cellular homeostasis and inhibition of essential enzymes.[12]

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiourea Derivative (TD4) | Methicillin-resistant S. aureus (MRSA) | 2 | [12] |

| Triazole-bearing thiourea derivatives | S. aureus and S. epidermidis | 4 - 32 | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of thiourea derivatives.

Anticancer Activity Assays

-

MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess cell viability.

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Enzyme Inhibition Assays

-

Urease Inhibition Assay (Berthelot Method):

-

Prepare a reaction mixture containing the enzyme solution, buffer, and various concentrations of the inhibitor.

-

Initiate the reaction by adding the substrate (urea).

-

Incubate the mixture at a specific temperature for a defined time.

-

Stop the reaction and measure the amount of ammonia produced using the Berthelot reagent.

-

Calculate the percentage of inhibition and the IC50 value.

-

-

Cholinesterase Inhibition Assay (Ellman's Method):

-

Pre-incubate the enzyme (AChE or BChE) with different concentrations of the test compound.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Monitor the formation of the yellow anion of 5-thio-2-nitrobenzoic acid spectrophotometrically.

-

Calculate the percentage of inhibition and the IC50 value.

-

Antimicrobial Activity Assays

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Visualizations

Signaling Pathways

References

- 1. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

A Technical Guide to the Preliminary Bioactivity Screening of 1-(3-Methylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiourea derivatives are a versatile class of organic compounds renowned for their wide spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. Their structural motif, characterized by a thione group flanked by two amino groups, facilitates diverse interactions with biological targets. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of a specific derivative, 1-(3-Methylphenyl)-2-thiourea. It outlines a general synthetic methodology, details a cascade of initial screening assays including antimicrobial, antifungal, and anticancer evaluations, and presents data in a structured format for comparative analysis. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and efficient method involving the reaction of an isothiocyanate with a primary amine. A general and reliable approach is the reaction of 3-methylaniline with an isothiocyanate precursor.

A common synthetic route involves the reaction of 3-methylaniline with ammonium thiocyanate in the presence of an acid chloride (e.g., acetyl chloride) in an appropriate solvent like acetone. The reaction mixture is typically refluxed to drive the reaction to completion. The resulting product can then be isolated by precipitation in cold water and purified by recrystallization.[1]

Preliminary Bioactivity Screening: A Tiered Approach

A tiered screening cascade is recommended to efficiently evaluate the bioactivity of this compound. This approach prioritizes broad-spectrum assays initially, followed by more specific and mechanistic studies for promising activities.

Diagram: Experimental Workflow for Bioactivity Screening

Caption: A streamlined workflow for the synthesis, characterization, and tiered bioactivity screening of this compound.

Experimental Protocols

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi.[2][3][4]

a. Microorganisms:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)

b. Method: Broth Microdilution Method

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5 - 2.5 x 10^3 CFU/mL for fungi).

-

Include positive controls (a standard antibiotic like amikacin or gentamicin for bacteria, and an antifungal like nystatin for fungi) and negative controls (medium with solvent).[2]

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Activity Screening

A more detailed assessment of antifungal activity can be performed, particularly against clinically relevant strains like Candida auris.[5][6]

a. Method: Antifungal Susceptibility Testing (CLSI M27-A3)

-

Follow the general principles of the broth microdilution method as described above, using RPMI-1640 medium.

-

Test against a panel of Candida species, including resistant strains if available.

-

Determine the MIC as the lowest concentration that causes a significant diminution (≥50%) of growth compared to the growth control.

Anticancer Activity Screening

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines.[7][8][9]

a. Cell Lines:

-

Human breast cancer (e.g., MCF-7, MDA-MB-231)

-

Human colon cancer (e.g., HCT116, SW480)

-

Human liver cancer (e.g., HepG2)

-

A non-cancerous cell line for selectivity assessment (e.g., HaCaT keratinocytes)[7][9]

b. Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Data Presentation

The quantitative data obtained from the preliminary screening assays should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | Strain | This compound | Standard Drug (MIC) |

| S. aureus | ATCC 25923 | [Data] | Amikacin [Data] |

| B. subtilis | ATCC 6633 | [Data] | Amikacin [Data] |

| E. coli | ATCC 25922 | [Data] | Gentamicin [Data] |

| P. aeruginosa | ATCC 27853 | [Data] | Gentamicin [Data] |

| C. albicans | ATCC 10231 | [Data] | Nystatin [Data] |

| A. niger | ATCC 16404 | [Data] | Nystatin [Data] |

Table 2: Anticancer Activity of this compound (IC50 in µM)

| Cell Line | Tissue of Origin | This compound | Doxorubicin (IC50) |

| MCF-7 | Breast Cancer | [Data] | [Data] |

| HCT116 | Colon Cancer | [Data] | [Data] |

| HepG2 | Liver Cancer | [Data] | [Data] |

| HaCaT | Normal Keratinocyte | [Data] | [Data] |

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound require further investigation, thiourea derivatives are known to exert their biological effects through various mechanisms.

Diagram: Generalized Signaling Pathway for Thiourea Derivatives

Caption: Potential mechanisms of action for thiourea derivatives, including enzyme inhibition and induction of apoptosis.

Conclusion and Future Directions

The preliminary bioactivity screening of this compound provides the initial framework for evaluating its therapeutic potential. The methodologies outlined in this guide offer a systematic approach to identifying and quantifying its antimicrobial, antifungal, and anticancer activities. Positive results from this initial screening would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and toxicological profile. Structure-activity relationship (SAR) studies, by synthesizing and screening related analogs, would also be a logical next step to optimize the bioactivity and drug-like properties of this promising scaffold.

References

- 1. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(3-Methylphenyl)-2-thiourea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance) and a detailed experimental protocol for the synthesis of 1-(3-Methylphenyl)-2-thiourea. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of thiourea derivatives is characterized by several key absorption bands. For the related compound, 3-Acetyl-1-(3-methylphenyl)thiourea, characteristic infrared absorptions were observed at 3163.7 cm⁻¹ (N-H stretching), 1690.0 cm⁻¹ (C=O stretching), 1269.5 cm⁻¹ (C-N stretching), and 693.3 cm⁻¹ (C=S stretching)[1]. For this compound, the absence of the acetyl group would lead to the disappearance of the C=O stretch and a likely shift in the N-H and C-N stretching frequencies.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methyl) | 2980-2850 |

| C=S Stretch | 1250-1020 |

| C-N Stretch | 1350-1280 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The ¹H NMR spectrum of a related compound, N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea, showed a singlet for the methyl protons at 2.40 ppm and a multiplet for the aromatic protons in the range of 6.91–9.07 ppm. A broad singlet corresponding to the NH proton was observed at 12.30 ppm. For this compound, the aromatic region would be simpler, and the NH protons would likely appear as broad singlets.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.3 | Singlet |

| Aromatic H | 7.0 - 7.5 | Multiplet |

| NH (Ar-NH) | Broad Singlet | |

| NH₂ | Broad Singlet |

The ¹³C NMR spectrum of N-Methyl-N'-(3-methylphenyl)thiourea provides reference chemical shifts for the carbon atoms of the 3-methylphenyl group. The thiocarbonyl (C=S) carbon is expected to resonate significantly downfield.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | ~180-185 |

| Aromatic C (quaternary) | 130-140 |

| Aromatic C-H | 120-130 |

| CH₃ | ~21 |

Experimental Protocols

Synthesis of this compound